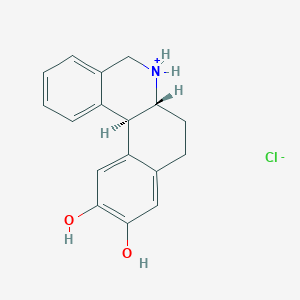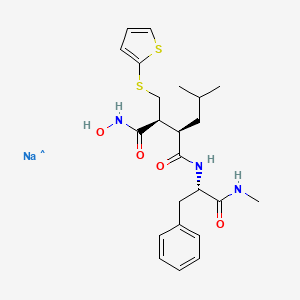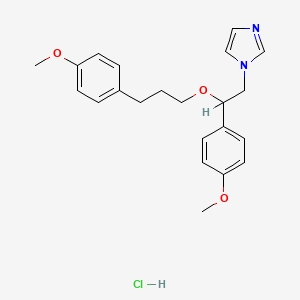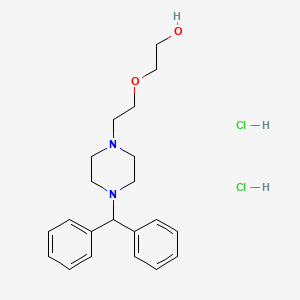
Dihydrexidinhydrochlorid
Übersicht
Beschreibung
Dihydrexidine hydrochloride is a potent, full-efficacy dopamine D1 receptor agonist. It is known for its high selectivity towards D1 and D5 receptors, with minimal activity at D2 receptors. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease .
Wissenschaftliche Forschungsanwendungen
Dihydrexidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study dopamine receptor interactions and signaling pathways.
Biology: Investigated for its effects on neuronal signaling and neuroprotection.
Medicine: Explored as a potential therapeutic agent for Parkinson’s disease, schizophrenia, and cognitive disorders.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
Wirkmechanismus
Dihydrexidine hydrochloride exerts its effects by selectively binding to and activating dopamine D1 and D5 receptors. This activation leads to the stimulation of adenylate cyclase, increasing cyclic AMP levels and triggering downstream signaling pathways. The compound’s high selectivity for D1 and D5 receptors over D2 receptors minimizes unwanted side effects associated with D2 receptor activation .
Similar Compounds:
SKF 38393: Another dopamine D1 receptor agonist with similar properties but lower selectivity.
Fenoldopam: A selective D1 receptor agonist used clinically for its vasodilatory effects.
A-77636: A potent D1 receptor agonist with high selectivity but different pharmacokinetic properties.
Uniqueness of Dihydrexidine Hydrochloride: Dihydrexidine hydrochloride stands out due to its high selectivity for D1 and D5 receptors, making it a valuable tool for studying dopamine receptor pharmacology. Its ability to produce significant antiparkinsonian effects without activating D2 receptors is a key advantage .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Dihydrexidine hydrochloride plays a significant role in biochemical reactions by interacting with dopamine receptors, specifically the D1 and D5 receptors. These receptors are part of the G-protein coupled receptor family and are primarily located in the central nervous system. The interaction of dihydrexidine hydrochloride with these receptors leads to the activation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP levels subsequently activates protein kinase A, which phosphorylates various target proteins, leading to diverse cellular responses .
Cellular Effects
Dihydrexidine hydrochloride exerts profound effects on various types of cells, particularly neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neurons, dihydrexidine hydrochloride enhances dopaminergic signaling, which is crucial for motor control, cognition, and reward processing. It has been shown to improve motor function in animal models of Parkinson’s disease by restoring dopaminergic activity. Additionally, dihydrexidine hydrochloride has been investigated for its potential to improve cognitive and working memory deficits in schizophrenia by modulating dopaminergic and glutamatergic neurotransmission .
Molecular Mechanism
The molecular mechanism of action of dihydrexidine hydrochloride involves its binding to dopamine D1 and D5 receptors. Upon binding, dihydrexidine hydrochloride induces a conformational change in the receptor, leading to the activation of G-proteins. This activation triggers a cascade of intracellular signaling events, including the activation of adenylate cyclase and the subsequent increase in cAMP levels. The elevated cAMP levels activate protein kinase A, which phosphorylates various target proteins, resulting in changes in gene expression and cellular function. Dihydrexidine hydrochloride’s selective activation of D1 and D5 receptors, with minimal activation of D2 receptors, contributes to its unique pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dihydrexidine hydrochloride have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to receptor desensitization and downregulation. Studies have shown that repeated administration of dihydrexidine hydrochloride can lead to a decrease in receptor sensitivity, resulting in reduced therapeutic effects. Short-term administration has demonstrated significant improvements in motor function and cognitive performance in animal models .
Dosage Effects in Animal Models
The effects of dihydrexidine hydrochloride vary with different dosages in animal models. At low to moderate doses, dihydrexidine hydrochloride has been shown to improve motor function and cognitive performance without significant adverse effects. At high doses, the compound can induce hypotension and other cardiovascular effects due to its vasodilatory properties. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
Dihydrexidine hydrochloride is primarily metabolized in the liver through oxidative pathways. The compound undergoes hydroxylation and subsequent conjugation with glucuronic acid, leading to the formation of water-soluble metabolites that are excreted in the urine. The enzymes involved in the metabolism of dihydrexidine hydrochloride include cytochrome P450 isoforms, particularly CYP2D6 and CYP3A4. The metabolic pathways of dihydrexidine hydrochloride are essential for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
Dihydrexidine hydrochloride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, dihydrexidine hydrochloride interacts with various transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of dihydrexidine hydrochloride within tissues is crucial for its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of dihydrexidine hydrochloride is primarily within the cytoplasm and plasma membrane, where it interacts with dopamine receptors. The compound does not appear to accumulate in specific organelles or compartments. Its interaction with dopamine receptors at the plasma membrane is critical for its pharmacological effects. The targeting of dihydrexidine hydrochloride to specific cellular compartments is influenced by its chemical structure and post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dihydrexidine hydrochloride involves multiple steps, starting from the appropriate benzophenanthridine precursor. The key steps include:
Reduction: The reduction of the benzophenanthridine precursor to form the hexahydrobenzo[a]phenanthridine intermediate.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the phenanthridine ring.
Industrial Production Methods: Industrial production of dihydrexidine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .
Types of Reactions:
Oxidation: Dihydrexidine hydrochloride can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to its corresponding dihydro derivatives under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Eigenschaften
IUPAC Name |
(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.ClH/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14;/h1-4,7-8,14,17-20H,5-6,9H2;1H/t14-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYUPBNUPIRQEP-SATBOSKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137417-08-4 | |
| Record name | Dihydrexidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137417-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1663608.png)

![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)